(E)-3-(2-chlorophenyl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one
Description
(E)-3-(2-chlorophenyl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one is a synthetic small molecule characterized by a complex heterocyclic framework. Its structure includes a 1,4-diazepane ring sulfonylated at the 4-position by a 1,3,5-trimethylpyrazole group, conjugated to an (E)-configured α,β-unsaturated ketone moiety linked to a 2-chlorophenyl substituent.
The synthesis and structural elucidation of such compounds typically rely on crystallographic tools like SHELXL for refinement and ORTEP for graphical representation of anisotropic displacement parameters . These methods ensure accurate determination of stereochemistry and intermolecular interactions, critical for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3S/c1-15-20(16(2)23(3)22-15)29(27,28)25-12-6-11-24(13-14-25)19(26)10-9-17-7-4-5-8-18(17)21/h4-5,7-10H,6,11-14H2,1-3H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHDHUYXQOBWQG-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one is a complex organic compound that has garnered attention for its potential biological activity. This article aims to synthesize existing research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 407.93 g/mol. The presence of a chlorophenyl group and a pyrazole moiety suggests that this compound may exhibit diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing pyrazole and diazepane structures often possess significant biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have been shown to exhibit antimicrobial properties against various bacterial strains and fungi. For instance, studies have indicated that pyrazole compounds can act against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
- Antitumor Activity : Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to the one demonstrated significant cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 1.88 µM to 49.85 µM .
The mechanisms by which (E)-3-(2-chlorophenyl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one exerts its biological effects can be attributed to several pathways:
- Inhibition of Key Enzymes : Pyrazole compounds are known to inhibit specific enzymes involved in tumor growth and proliferation. For example, some derivatives have shown inhibitory effects on cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways or by activating caspases, leading to programmed cell death .
- Antioxidant Properties : Many pyrazole derivatives exhibit antioxidant activity, which can protect cells from oxidative stress and contribute to their anticancer effects .
Case Studies
A review of literature reveals several case studies highlighting the biological activities of similar compounds:
| Compound | Activity | Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound 4 | Antitumor | A549 | 26 |
| Compound 5 | Antitumor | MCF-7 | 1.88 |
| Compound 20 | CDK Inhibitor | CDK2 | 0.98 |
| Compound 35 | Cytotoxic | HCT116 | 1.1 |
These findings suggest that the structural components of (E)-3-(2-chlorophenyl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one may confer similar properties.
Comparison with Similar Compounds
Pyrazole-Sulfonamide Derivatives
Compounds featuring pyrazole sulfonamide groups, such as 1,3,5-trimethylpyrazole-4-sulfonamide derivatives, are known for their role in modulating enzyme activity. For example, sulfonamide-containing inhibitors targeting carbonic anhydrases or kinase domains often exhibit enhanced binding affinity due to sulfonyl group interactions with active-site residues.
α,β-Unsaturated Ketone Derivatives
The (E)-configured α,β-unsaturated ketone moiety is a Michael acceptor, a feature common in covalent inhibitors. Similar compounds, such as electrophilic ferroptosis inducers (e.g., erastin analogs), leverage this group to modify cysteine residues in glutathione peroxidase 4 (GPX4), disrupting redox homeostasis . The 2-chlorophenyl substituent may enhance lipophilicity and membrane permeability compared to unsubstituted phenyl groups.
Bioactivity Comparison
Ferroptosis Induction
Evidence suggests that synthetic FINs, including sulfonamide derivatives, can selectively induce ferroptosis in oral squamous cell carcinoma (OSCC) cells with higher efficacy than in normal epithelial cells . For instance, compared to natural FINs (e.g., artemisinin derivatives), synthetic compounds often exhibit more predictable pharmacokinetics and scalability .
Selectivity and Toxicity
The diazepane ring in the target compound may reduce off-target effects by optimizing steric and electronic complementarity with cancer-specific targets. In contrast, plant-derived compounds (e.g., C.
Data Table: Hypothetical Comparison with Analogues
Research Tools and Methodologies
- Crystallography : SHELXL and SHELXS are critical for refining the compound’s crystal structure, ensuring accurate bond lengths and angles .
- Visualization : ORTEP-3 and WinGX enable 3D rendering of anisotropic displacement parameters, aiding in steric analysis .
- Biological Assays: Pharmacological studies on ferroptosis leverage high-throughput screening, as noted in OSCC research .
Q & A
Q. What methodologies are recommended for synthesizing this compound in laboratory settings?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions to introduce the 1,4-diazepane moiety, often under nitrogen atmosphere with reflux conditions (e.g., ethanol at 80°C for 12 hours) .
- Sulfonylation of the diazepane ring using 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, requiring anhydrous conditions and a base like triethylamine to neutralize HCl byproducts .
- Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., dichloromethane/hexane) to isolate the final product . Key considerations include solvent choice (polar aprotic solvents for sulfonylation), temperature control, and inert gas protection to prevent oxidation of the enone system .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure?
- NMR Spectroscopy : and NMR to verify connectivity of the chlorophenyl, enone, and diazepane groups. Anisotropic effects in the enone system may require 2D NMR (COSY, NOESY) to resolve overlapping signals .
- X-ray Crystallography : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to determine absolute configuration and analyze intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Hydrogen atoms are typically placed using riding models .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula, particularly for the sulfonyl-diazepane fragment .
Q. How can researchers design crystallization experiments to obtain high-quality single crystals?
- Solvent Selection : Use mixed solvents (e.g., dichloromethane/hexane) to slow nucleation. Polar solvents like methanol may disrupt hydrophobic interactions in the diazepane ring .
- Temperature Gradient : Gradual cooling from reflux to room temperature to promote ordered crystal growth .
- Seeding : Introduce microcrystals from prior batches to guide crystal formation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data arising from conformational isomerism be resolved?
- Variable-Temperature NMR : Perform NMR at elevated temperatures (e.g., 60°C in DMSO-d) to coalesce signals from rotamers of the enone or diazepane moieties .
- Computational Modeling : Use Multiwfn to analyze electron localization function (ELF) and predict stable conformers. Compare calculated chemical shifts (via DFT) with experimental data .
- Crystallographic Validation : Resolve ambiguities by comparing experimental bond lengths/angles (from SHELXL-refined structures) with computational geometry optimizations .
Q. What computational strategies predict electronic properties and reactivity of this compound?
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic (enone carbonyl) and electrophilic (chlorophenyl) sites .
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compute frontier molecular orbitals (FMOs) to predict reactivity toward electrophiles or nucleophiles .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational dynamics, particularly for the sulfonyl-diazepane group in aqueous environments .
Q. How can experimental design (DoE) principles optimize reaction conditions for the sulfonyl-diazepane moiety?
- Factor Screening : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent polarity) impacting sulfonylation yield .
- Response Surface Methodology (RSM) : Model interactions between factors (e.g., temperature vs. reaction time) to identify optimal conditions .
- Validation : Confirm predicted optima with triplicate runs and characterize products via HPLC to assess purity .
Q. What strategies mitigate challenges in refining crystal structures with disordered regions?
- Disorder Modeling : In SHELXL, split occupancy refinement for disordered sulfonyl or diazepane groups. Apply restraints (SIMU, DELU) to maintain reasonable geometry .
- Twinned Data : Use TWIN/BASF commands in SHELXL for handling twinning, common in diazepane-containing crystals due to flexible rings .
- Validation Tools : Check Platon SQUEEZE for solvent-accessible voids and CCDC Mercury for packing analysis .
Data Contradiction Analysis
Q. How should conflicting crystallographic data (e.g., bond lengths) from similar compounds be interpreted?
- Statistical Comparison : Calculate mean bond lengths/angles for sulfonyl-diazepane fragments across published structures (e.g., C–S bond: 1.76–1.82 Å) .
- Electronic Effects : Use Hirshfeld surface analysis (via CrystalExplorer) to assess how substituents (e.g., chlorophenyl) influence packing and geometry .
- Database Mining : Cross-reference with Cambridge Structural Database (CSD) entries for analogous enone-diazepane systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
